molecular formula C16H26N2O B11040136 N-[3-(diethylamino)propyl]-2-(4-methylphenyl)acetamide

N-[3-(diethylamino)propyl]-2-(4-methylphenyl)acetamide

Cat. No.: B11040136
M. Wt: 262.39 g/mol
InChI Key: JQXJABMUFKSJPT-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-2-(4-methylphenyl)acetamide is an organic compound with the molecular formula C16H27N3O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and a methylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylacetic acid with 3-(diethylamino)propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(diethylamino)propyl]-2-(4-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The diethylamino group is known to interact with biological receptors, potentially modulating their activity. The compound may also interfere with enzymatic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)acetamide: This compound is structurally similar but contains a dimethylamino group instead of a diethylamino group.

    2-{[3-(diethylamino)propyl]amino}-N-(4-methylphenyl)acetamide: Another closely related compound with similar functional groups.

Uniqueness

N-[3-(diethylamino)propyl]-2-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H26N2O/c1-4-18(5-2)12-6-11-17-16(19)13-15-9-7-14(3)8-10-15/h7-10H,4-6,11-13H2,1-3H3,(H,17,19)

InChI Key

JQXJABMUFKSJPT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)CC1=CC=C(C=C1)C

Origin of Product

United States

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